Ethylene-1,1-d2
Description
Significance of Isotopic Labeling in Chemical Research
Isotopic labeling is a fundamental technique in the fields of chemistry and biology, allowing researchers to trace the journey of molecules through complex reactions and biological pathways. studysmarter.co.uk By substituting an atom with one of its isotopes, which has the same number of protons but a different number of neutrons, scientists can distinguish the labeled molecule from its non-labeled counterparts using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.com This ability to track molecules provides detailed insights into reaction mechanisms, metabolic pathways, and the distribution of substances within a system. creative-proteomics.com
Stable isotopes, such as deuterium (B1214612) (a heavy isotope of hydrogen), carbon-13, and nitrogen-15, are non-radioactive and are particularly useful for a wide range of studies. symeres.com Deuterium labeling, for instance, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect, which provides valuable information about the transition states of reactions. symeres.com This makes isotopic labeling an indispensable tool for drug discovery, materials science, and environmental studies. studysmarter.co.ukmusechem.comsymeres.com
Overview of Ethylene-1,1-d2 as a Specific Isotopologue
This compound, with the chemical formula CH₂=CD₂, is a deuterated form of ethylene (B1197577) where two hydrogen atoms on one of the carbon atoms are replaced by deuterium atoms. ontosight.ai It is a colorless gas at room temperature with a sweet odor, similar to its non-deuterated counterpart, ethylene (C₂H₄). lookchem.comnih.gov The presence of deuterium atoms gives this compound a slightly higher molecular weight than ethylene. This isotopic substitution also alters its vibrational spectra, which is a key feature utilized in various spectroscopic analyses. cymitquimica.com
Historical Context of Research on Deuterated Ethylene
The study of deuterated compounds, including ethylene, has a rich history intertwined with the development of polymer science and neutron scattering techniques. osti.govornl.gov For decades, deuterated polymers have been instrumental in understanding the structure and dynamics of these large molecules. osti.govornl.gov Early research on deuterated ethylene focused on its biological effects, particularly in plant physiology, where ethylene acts as a hormone. aip.orgnih.gov Studies using tetradeuteroethylene (C₂D₄) in the 1970s aimed to understand the mechanism of ethylene action in plants and whether isotopic exchange occurred with plant tissues. nih.govcore.ac.uk These foundational studies paved the way for the use of deuterated ethylenes, including this compound, in a broader range of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217884 | |
| Record name | Ethylene-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6755-54-0 | |
| Record name | Ethene-1,1-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6755-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene-1,1-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006755540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Preparative Methodologies for Ethylene 1,1 D2
Established Synthetic Routes
Traditional methods for synthesizing Ethylene-1,1-d2 have laid the groundwork for the production of this and other deuterated compounds. These routes often involve the use of deuterated starting materials and specific catalytic systems to achieve the desired isotopic labeling.
Reduction of Deuterated Acetylenes
One of the primary methods for producing this compound is through the reduction of a deuterated acetylene (B1199291) precursor. ontosight.ai This process typically starts with acetylene-d2 (B86588) (C2D2), which is generated from the reaction of calcium carbide (CaC2) with heavy water (D2O). google.comgoogle.com The resulting deuterated acetylene then undergoes a controlled reduction to yield the target molecule.
The choice of reducing agent and catalyst is critical to ensure the selective formation of the cis-isomer of dideuterated ethylene (B1197577), which can be a primary product of this reaction. nih.gov For instance, nitrogenase has been shown to reduce deuterated acetylene primarily to cis-dideuterated ethylene. nih.gov Chemical reduction methods have also been explored. The use of zinc-acid reducing agents can yield trans-ethylene-d2, indicating a stereospecific mechanism. researchgate.net
A multi-step synthesis described in a patent involves reacting carbide with heavy water to produce deuterated acetylene. This is then reacted with D2O under acidic conditions to form deuterated acetaldehyde (B116499), which is subsequently reacted with deuterium (B1214612) gas to produce deuterated ethanol (B145695). Finally, the deuterated ethanol undergoes catalytic dehydration to yield ethylene-d4 (B1596295). google.com While this process aims for ethylene-d4, modifications in the starting materials and reaction conditions can be adapted for this compound.
Table 1: Comparison of Reagents in Deuterated Acetylene Reduction
| Starting Material | Reducing Agent/Catalyst | Primary Product(s) | Isotopic Purity | Reference |
|---|---|---|---|---|
| Acetylene-d2 | Nitrogenase | cis-Ethylene-d2 | Not specified | nih.gov |
| Acetylene-d2 | Zinc-acid | trans-Ethylene-d2 | Not specified | researchgate.net |
| Calcium Carbide, D2O | Cu-Ni/SiO2 composite catalyst, D2 | Ethylene-d, Deuterated ethane | 90-98.5% selectivity for ethylene-d | google.com |
| Carbide, D2O | D2O (acidic), D2, Dehydration catalyst | Ethylene-d4 | High purity | google.com |
Reactions of Deuterated Ethyl Halides with Catalytic Systems
Another established route involves the dehydrohalogenation or dehalogenation of deuterated ethyl halides. ontosight.ai This method offers an alternative pathway to introduce deuterium into the ethylene structure. For example, the dehalogenation of 1,1-dibromoethane (B1583053) with zinc dust in a deuterium oxide-dioxane solution has been shown to produce ethane-1,1-d2 (B1633343) in excellent yields and with high isotopic purity (over 90 mol.%). researchgate.net While this produces a deuterated alkane, similar principles can be applied to create the corresponding alkene.
The synthesis of various deuterated olefins has been achieved through the dehalogenation of appropriate haloalkanes. researchgate.net This highlights the versatility of using halogenated precursors for the synthesis of specifically deuterated compounds.
Advanced Synthetic Approaches and Deuterium Incorporation Techniques
Recent advancements in synthetic chemistry have led to more sophisticated and selective methods for deuterium incorporation. These techniques often provide better control over the position and number of deuterium atoms introduced into a molecule. marquette.edu
Catalytic transfer hydrodeuteration and deuteration reactions are emerging as powerful techniques for the site-selective and chemo-selective installation of deuterium atoms into molecules. marquette.edu These methods offer the advantage of tunable reaction conditions and a broad substrate scope, often using readily available and easy-to-handle deuterium donors, which avoids the need for flammable deuterium gas. marquette.edu Copper-catalyzed transfer deuteration has been explored for the precise installation of deuterium atoms across alkene and alkyne functionalities. marquette.edu
Electrocatalytic methods using heavy water (D2O) as the deuterium source represent a promising and cost-effective alternative. oaepublish.comresearchgate.net For instance, an electrocatalytic deuteration strategy has been proposed for the continuous production of deuterated ethylene from acetylene under ambient conditions, with silver nanoparticles showing high Faradaic efficiency. researchgate.net
Another innovative approach involves the use of the Wittig reaction. Deuterated olefins can be synthesized from deuterated formaldehyde (B43269) or β-deuterated phosphonium (B103445) salts. cdnsciencepub.com This method has been successfully used to synthesize ethylene, among other simple olefins. cdnsciencepub.com
Purification and Isotopic Enrichment Methods
After synthesis, this compound often exists in a mixture with other isotopic species and reaction byproducts. Therefore, purification and isotopic enrichment are crucial steps to obtain the compound in high purity. marquette.edu
Common purification techniques for gases, such as distillation at low temperatures, can be employed to separate this compound from other volatile components. buchem.com High-resolution distillation processes are a key part of producing compounds with high chemical and isotopic purity. buchem.com For gaseous products, collection in a cold trap followed by vacuum distillation is a common procedure. cdnsciencepub.com
Determining the isotopic enrichment and purity of the final product is essential. Techniques like mass spectrometry coupled with a gas chromatograph system are used to quantify the substrate and product distributions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a common tool, although it may not differentiate between all possible isotopic species. marquette.edu For precise characterization, Molecular Rotational Resonance (MRR) spectroscopy offers high spectral resolution capable of distinguishing between different isotopic species without spectral overlap. marquette.edu Commercially available this compound can achieve high isotopic enrichment, often around 99 atom % D. cdnisotopes.com
Table 2: Analytical Techniques for Isotopic Purity Determination
| Technique | Application | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Mass Spectrometry (GC-MS) | Quantifies substrate and product distribution. | High sensitivity for detecting different masses. | May not distinguish positional isomers. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Characterizes deuterated compounds. | Provides structural information. | Cannot always differentiate between all isotopic species or determine isotopomer ratios. | marquette.edu |
| Molecular Rotational Resonance (MRR) | Quantitative characterization of isotopic species. | High spectral resolution, can distinguish and measure different isotopic species. | Requires gaseous sample. | marquette.edu |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies and quantifies products. | Characteristic bands for different deuterated species. | Can be complex to interpret in mixtures. | nih.gov |
Advanced Spectroscopic Characterization and Elucidation of Ethylene 1,1 D2
Vibrational Spectroscopy
Vibrational spectroscopy provides deep insights into the molecular structure and bonding of Ethylene-1,1-d2 (1,1-dideuterioethylene) by analyzing the vibrations of its atoms. The substitution of two hydrogen atoms with deuterium (B1214612) at one of the carbon atoms leads to significant changes in the vibrational frequencies compared to unsubstituted ethylene (B1197577), which can be precisely measured using Infrared (IR) and Raman spectroscopy.
The introduction of deuterium atoms in ethylene to form this compound results in noticeable shifts in the frequencies of the vibrational modes observed in its infrared spectrum. This phenomenon, known as an isotopic shift, is primarily due to the increased mass of deuterium compared to hydrogen. msu.edu Heavier atoms vibrate at lower frequencies, and this effect is particularly pronounced for modes involving significant motion of the substituted atoms. msu.eduspectralysbiotech.com
In this compound, the vibrations associated with the C-D bonds appear at lower wavenumbers than the corresponding C-H vibrations in light ethylene. For instance, the C-H stretching vibrations in ethylene are typically found around 3000 cm⁻¹. vscht.cz In contrast, the C-D stretching vibrations in deuterated compounds are expected at significantly lower frequencies. This shift is a direct consequence of the heavier mass of deuterium.
High-resolution infrared spectroscopic studies have been conducted on this compound to precisely determine these shifts and assign the fundamental vibrational modes. tandfonline.com For example, a study on the related molecule methylene (B1212753) cyclopropane-d2 showed remarkably small isotope shifts for certain modes, highlighting the complexity of vibrational analysis in deuterated molecules. cdnsciencepub.com The analysis of these shifts provides crucial data for refining the force field of the molecule.
The table below presents a comparison of some vibrational frequencies for ethylene (C2H4) and highlights the expected regions for their deuterated counterparts in this compound.
| Vibrational Mode | Ethylene (C2H4) Frequency (cm⁻¹) | Description |
|---|---|---|
| ν9 (CH2 a-str) | 3105.5 | B2u symmetry, IR active |
| ν11 (CH2 s-str) | 2988.66 | B3u symmetry, IR active |
| ν12 (CH2 scis) | 1443.5 | B3u symmetry, IR active |
| ν7 (CH2 wag) | 949.3 | B1u symmetry, IR active |
| ν10 (CH2 rock) | 826.0 | B2u symmetry, IR active |
Data sourced from NIST Chemistry WebBook for Ethylene.
Raman spectroscopy serves as a complementary technique to IR spectroscopy for investigating the vibrational modes of this compound. aip.orgnicoletcz.cz While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy detects the scattering of light caused by changes in the molecule's polarizability. spectroscopyonline.com This often allows for the observation of vibrational modes that are weak or inactive in the IR spectrum. ias.ac.in
In molecules with a center of symmetry, like ethylene (D2h point group), the rule of mutual exclusion applies, meaning that vibrational modes are either IR active or Raman active, but not both. ias.ac.in Although this compound has a lower symmetry (C2v), making some modes active in both spectra, Raman spectroscopy remains crucial for a complete vibrational assignment.
Studies on deuterated ethylenes have utilized Raman spectroscopy to identify and assign the fundamental vibrations. ias.ac.in The polarization of the scattered Raman light provides additional information about the symmetry of the vibrational modes, aiding in their correct assignment. ias.ac.in For instance, totally symmetric vibrations typically produce polarized Raman bands, while non-totally symmetric vibrations result in depolarized bands. ias.ac.in The analysis of the Raman spectrum of this compound, in conjunction with its IR spectrum, allows for a comprehensive understanding of its vibrational behavior.
Normal coordinate analysis (NCA) is a theoretical method used to describe and analyze the vibrational motions of a molecule. It involves solving the secular equation, which relates the vibrational frequencies to the molecular geometry, atomic masses, and the force field of the molecule. The force field consists of a set of force constants that describe the stiffness of the bonds and the resistance to bond angle deformation.
For this compound, NCA is essential for assigning the observed vibrational frequencies from IR and Raman spectra to specific atomic motions. The isotopic shifts observed upon deuterium substitution provide valuable experimental data for refining the force field. researchgate.netias.ac.in By fitting the calculated frequencies from the NCA to the experimental frequencies of both this compound and its parent molecule, ethylene, a more accurate and reliable set of force constants can be determined. researchgate.netias.ac.in
Several studies have focused on developing a general valence force field for ethylene and its isotopomers. ias.ac.in These refined force fields are not only crucial for accurately predicting the vibrational spectra but also provide insights into the electronic structure and bonding within the molecule. Ab initio quantum mechanical calculations are often used to compute an initial force field, which is then refined using experimental data from various deuterated species, including this compound. researchgate.netias.ac.in This combined theoretical and experimental approach leads to a robust understanding of the molecule's vibrational dynamics. researchgate.net
Raman Spectroscopy Investigations of Vibrational Modes
Rotational Spectroscopy
Rotational spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. It is a high-resolution technique that provides extremely precise information about the molecular structure and is particularly powerful for distinguishing between isotopic isomers.
Microwave spectroscopy is a highly effective tool for both distinguishing between different isomers of a molecule and determining their concentrations in a mixture. umich.eduosti.gov This is because the rotational spectrum of a molecule is exquisitely sensitive to its mass distribution, which is unique for each isomer. The substitution of hydrogen with deuterium in this compound significantly alters its moments of inertia, leading to a distinct rotational spectrum compared to other deuterated ethylene isomers like cis- and trans-1,2-d2-ethylene. umich.eduresearchgate.net
The ability to resolve and identify the rotational transitions of each isomer allows for their unambiguous identification in a sample. umich.edu Furthermore, the intensity of the observed microwave transitions is proportional to the concentration of the corresponding isomer, enabling quantitative analysis of isomeric mixtures with high accuracy. umich.edu This technique has been successfully applied in various studies, including the analysis of products from catalytic reactions where different deuterated ethylene isomers might be formed. umich.edu
The primary data obtained from a microwave spectrum are the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia of the molecule. capes.gov.brcdnsciencepub.com By measuring the frequencies of a sufficient number of rotational transitions for this compound, its rotational constants can be determined with very high precision. tandfonline.com
These experimentally determined rotational constants are fundamental to deriving the molecule's geometry. To obtain a precise molecular structure (i.e., bond lengths and bond angles), it is often necessary to measure the rotational spectra of several isotopologues. By analyzing the rotational constants of this compound along with those of other isotopic species of ethylene (e.g., ¹³C substituted, and other deuterated forms), the positions of the atoms can be determined through a process called isotopic substitution (Kraitchman's equations) or by fitting the data to a structural model. tandfonline.comias.ac.in High-resolution studies have provided precise ground-state rotational constants for H₂CCD₂. tandfonline.com
The table below shows the ground state rotational constants for this compound (H₂CCD₂) as determined from high-resolution spectroscopic studies.
| Rotational Constant | Value (cm⁻¹) |
|---|---|
| A₀ | 2.7808 |
| B₀ | 0.8988 |
| C₀ | 0.6776 |
Note: The provided values are illustrative and based on literature data which may have associated uncertainties. More recent or different studies might report slightly different values. For instance, a related study on ethylene-d4 (B1596295) reported A₀ = 2.45789 cm⁻¹, B₀ = 0.730302 cm⁻¹, and C₀ = 0.563262 cm⁻¹. tandfonline.com
Rovibrational Coupling and Energy Level Analysis
The study of rovibrational coupling in this compound, like other ethylene isotopomers, provides deep insights into the molecule's intramolecular dynamics. Rovibrational coupling refers to the interaction between the rotational and vibrational motions of a molecule. wikipedia.org As a molecule vibrates, its bond lengths and angles change, which in turn alters its moment of inertia and affects its rotational energy levels. libretexts.org
In deuterated ethylenes, such as this compound and its isomers like cis-C₂H₂D₂, high-resolution spectroscopic techniques are employed to analyze these interactions. For instance, the Fourier transform infrared (FTIR) spectrum of cis-C₂H₂D₂ has been studied to understand the Coriolis interaction between different vibrational modes. researchgate.net This interaction is a key aspect of rovibrational coupling, where energy is exchanged between vibrational modes through rotation. researchgate.net
Analysis of these spectra allows for the determination of precise rovibrational constants. For example, in a study of cis-C₂H₂D₂, researchers were able to fit thousands of infrared transitions to derive rovibrational constants for specific vibrational states (v₁₀ = 1 and v₈ = 1) with high accuracy using a Watson's A-reduced Hamiltonian. researchgate.net This level of analysis reveals how the energy levels are perturbed by the coupling effects.
The insights gained from studying related isotopomers can be extended to understand the complex energy landscape of this compound. The substitution of hydrogen with deuterium atoms significantly alters the vibrational frequencies and moments of inertia, leading to unique rovibrational spectra. The analysis of these spectra helps in assigning the vibrational modes and understanding the energy flow pathways within the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is a powerful tool for the structural characterization of deuterated compounds like this compound. wikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), samples are typically enriched with deuterium to obtain a strong signal. wikipedia.org The key feature of ²H NMR is its sensitivity to the local electronic environment, providing information about the chemical structure.
In this compound, the two deuterium atoms are chemically equivalent, which would result in a single resonance in the ²H NMR spectrum. The chemical shift of this peak would be characteristic of the sp²-hybridized carbon to which the deuterium atoms are attached. ²H NMR can be used to confirm the success of isotopic labeling and to determine the position of deuterium atoms within a molecule. wikipedia.org
Solid-state ²H NMR is particularly informative due to deuterium's small quadrupole moment. wikipedia.org This allows for the study of molecular orientation and dynamics in ordered or partially ordered systems. wikipedia.org For a C-D bond, the quadrupolar splitting observed in the spectrum is directly related to the angle between the C-D bond and the external magnetic field, making it a valuable probe for molecular geometry and motion. wikipedia.org
Proton (¹H) NMR spectroscopy of this compound reveals interesting isotopic effects on chemical shifts and coupling constants. In an unlabeled ethylene (C₂H₄) molecule, all four protons are equivalent and give a single peak in the ¹H NMR spectrum. docbrown.info However, in this compound (CH₂=CD₂), the two protons are equivalent to each other but are in a different chemical environment compared to the protons in undeuterated ethylene due to the presence of the two deuterium atoms on the adjacent carbon.
The primary isotopic effect observed is a slight change in the chemical shift of the protons. Generally, deuterium is more electron-donating than protium, which can lead to a small upfield shift (to lower ppm values) for the remaining protons. This effect is known as the isotopic shift.
Furthermore, the spin-spin coupling between protons and deuterons (J-coupling) can provide additional structural information. Deuterium has a spin quantum number I=1, which means it can exist in three spin states. organicchemistrydata.org This leads to a splitting of the proton signal into a triplet, although the coupling constant (JHD) is typically smaller than the corresponding proton-proton coupling constant (JHH) by a factor of approximately 6.5. pitt.edu The observation of this splitting pattern would confirm the geminal arrangement of the protons and deuterons.
| Compound | Proton Environment | Expected ¹H NMR Signal |
| Ethylene (C₂H₄) | Four equivalent protons | Singlet |
| Ethylene-1,1-d₂ (CH₂=CD₂) | Two equivalent protons | Triplet (due to coupling with two deuterons) |
Parahydrogen-Induced Polarization (PHIP) is a hyperpolarization technique that can dramatically enhance NMR signals. nih.gov It utilizes the singlet spin state of parahydrogen (p-H₂) to create a non-equilibrium spin polarization in the hydrogenation products of unsaturated molecules. nih.gov While typically applied to ¹H NMR, there is growing interest in extending PHIP to other nuclei, including deuterium.
Research has demonstrated the hyperpolarization of deuterium in ethylene-d₂ and ethane-d₄ produced through the pairwise addition of p-H₂ to the corresponding unsaturated precursors. chemrxiv.orgresearchgate.net In these experiments, polarization is transferred from the parahydrogen-derived protons to the deuterium nuclei. This transfer can be mediated by other nuclei, such as ¹³C, or can occur directly under specific magnetic field conditions. chemrxiv.org
The application of PHIP to deuterated systems like this compound opens up possibilities for highly sensitive NMR studies. For instance, the hydrogenation of an appropriate deuterated precursor with parahydrogen could lead to a hyperpolarized this compound derivative, allowing for its detection at very low concentrations. This technique could be particularly useful for studying reaction mechanisms and for applications in medical imaging where high sensitivity is crucial. nih.gov
Proton NMR (¹H NMR) Analysis of Isotopic Effects
Mass Spectrometry (MS) for Isotopic Content Determination
Mass spectrometry (MS) is a fundamental technique for determining the isotopic composition of molecules like this compound. The mass spectrum of a compound shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The presence of deuterium atoms increases the molecular weight of the molecule by approximately one mass unit for each deuterium atom. msu.edu
For this compound (C₂H₂D₂), the molecular ion peak would be expected at an m/z value of 30, whereas the molecular ion of undeuterated ethylene (C₂H₄) appears at m/z 28. docbrown.info By analyzing the relative intensities of the peaks at m/z 28, 29, 30, etc., the isotopic purity of a sample of this compound can be accurately determined.
| Compound | Formula | Molecular Weight | Expected m/z of Molecular Ion |
| Ethylene | C₂H₄ | 28.05 | 28 |
| Ethylene-d₁ | C₂H₃D | 29.06 | 29 |
| Ethylene-1,1-d₂ | C₂H₂D₂ | 30.07 | 30 |
| Ethylene-1,2-d₂ | C₂H₂D₂ | 30.07 | 30 |
| Ethylene-d₃ | C₂HD₃ | 31.07 | 31 |
| Ethylene-d₄ | C₂D₄ | 32.08 | 32 |
Other Advanced Spectroscopic Techniques
Besides NMR and MS, other advanced spectroscopic methods are utilized to characterize this compound and related molecules. These techniques provide complementary information about the electronic structure, vibrational modes, and catalytic behavior of the compound.
Raman Spectroscopy: This technique is sensitive to the vibrational modes of a molecule and is complementary to infrared spectroscopy. For a molecule with a center of symmetry like ethylene, some vibrational modes are Raman-active but not IR-active, and vice versa. Raman spectroscopy can be used to study the vibrational frequencies of this compound and how they are affected by deuteration. rsc.org
Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS): These techniques are particularly useful for studying the interaction of this compound with metal catalysts. acs.org For example, in the trimerization of ethylene to 1-hexene, EPR and XAS can probe the geometry and electronic structure of the active metal center in the catalyst. acs.org
Photoacoustic Spectroscopy: This method can be used for the sensitive detection of trace gases, including ethylene and its isotopomers. nih.gov It measures the sound waves generated when a gas absorbs modulated light, providing a highly sensitive and selective means of detection. nih.gov
These advanced techniques, often used in combination, provide a comprehensive picture of the physical and chemical properties of this compound, from its fundamental molecular structure to its behavior in complex chemical reactions.
Reaction Mechanisms and Kinetic Isotope Effect Studies Involving Ethylene 1,1 D2
Elucidation of Reaction Pathways through Isotopic Tracing
Isotopic labeling with deuterium (B1214612) in Ethylene-1,1-d2 allows for the direct tracking of the ethylene (B1197577) unit throughout a reaction sequence. This technique is invaluable for distinguishing between proposed mechanisms and identifying the specific bonds that are broken and formed.
For instance, in the aromatization of ethylene over zeolite catalysts, isotopic labeling experiments using a mixture of ¹²C-ethylene and ¹³C-ethylene were conducted to understand the reaction network. rsc.org By analyzing the isotopic distribution in the products, researchers can determine the extent of C-C bond cleavage and recombination, providing evidence for the involvement of intra-zeolitic hydrocarbon species in the catalytic cycle. rsc.org
Similarly, in the study of photocatalytic CO₂ conversion, isotopic tracers are employed to delineate reaction pathways. The formation of C-C bonds, a crucial step in producing C2 products like ethylene, can be investigated by tracking labeled carbon atoms. acs.org This helps to differentiate between mechanisms such as the carbene pathway, which involves the coupling of carbene intermediates. acs.org
Analysis of Primary and Secondary Deuterium Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. ebsco.com KIEs are categorized as primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE occurs when the bond to the isotope is not directly involved in bond breaking or formation. wikipedia.org
KIEs in Addition Reactions (e.g., Methoxymercuration, Hydrogenation)
The study of KIEs in addition reactions of this compound provides detailed information about the transition state structure.
In the methoxymercuration of this compound, a secondary deuterium isotope effect was observed. The rate ratio for the formation of the β-deuteriomercurial versus the α-deuteriomercurial indicated that the transition state is not a symmetrical mercurinium ion but involves significant C-O bond formation. researchgate.net
In hydrogenation reactions, KIEs can help to elucidate the mechanism of hydrogen addition. For example, in the hydrogenation of ethylene catalyzed by a tetrairidium cluster catalyst, an inverse KIE of 0.73 was observed when using D₂ instead of H₂. osti.gov This inverse effect, where the deuterated reactant reacts faster, suggests a change in the mechanism of hydrogen transfer, involving bridging hydride ligands. osti.gov The hydrogenation of alkenes is a thermodynamically favorable process that is typically catalyzed by metals like palladium, platinum, or nickel. libretexts.org The reaction generally proceeds via syn-addition of two hydrogen atoms to the same face of the double bond. libretexts.org
| Reaction | Catalyst/Reagent | KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Methoxymercuration | Hg(OAc)₂, CH₃OH | 1.12 (k(β-deuteriomercurial)/k(α-deuteriomercurial)) | Asymmetrical transition state with significant C-O bond formation. researchgate.net |
| Hydrogenation | Silica-supported tetrairidium cluster | 0.73 (inverse) | Mechanism involves bridging hydride ligands. osti.gov |
| Hydrogenation | [P2Si]Rh Complex | Varies (competing pathways) | Alkane release occurs through both unimolecular reductive elimination and bimolecular σ-bond metathesis. nsf.gov |
KIEs in Elimination Reactions (e.g., Molecular Hydrogen Elimination)
Theoretical studies on the elimination of molecular hydrogen from ethylene have explored different pathways, including stepwise processes and a 1,2 elimination. These studies help to interpret experimental observations, such as the formation of rotationally hot H₂ in photochemical experiments. iastate.edu The kinetic isotope effect for such elimination reactions provides crucial data to validate these theoretical models and to understand the dynamics of the transition state leading to H₂ formation.
Mechanistic Insights into Catalytic Processes
This compound is instrumental in unraveling the mechanisms of both heterogeneous and homogeneous catalytic reactions.
Heterogeneous Catalysis (e.g., Epoxidation, Hydrogenation, Oligomerization)
In heterogeneous catalysis, reactions occur at the surface of a solid catalyst. The use of isotopically labeled ethylene helps to understand the behavior of molecules on the catalyst surface.
Epoxidation: The production of ethylene oxide from ethylene is a major industrial process, typically using a silver-based catalyst. nih.gov Studies with this compound can provide insights into the nature of the oxygen species on the silver surface and the mechanism of oxygen transfer to the ethylene molecule. nih.gov Single-atom iridium catalysts have also shown high selectivity for ethylene epoxidation, with mechanistic studies suggesting the formation of a five-membered oxametallacycle intermediate. nih.gov
Hydrogenation: The hydrogenation of ethylene on metallic catalysts like nickel has been extensively studied. Isotopic studies, including H-D exchange reactions, help to understand the elementary steps of the reaction on the catalyst surface. osti.gov
Oligomerization: The oligomerization of ethylene to produce linear α-olefins is another important industrial process catalyzed by both homogeneous and heterogeneous catalysts. mdpi.com Deuterium labeling studies have been used to identify intermediate species in chromium-catalyzed ethylene trimerization, supporting a metallacyclic mechanism. mdpi.com Heterogeneous catalysts for ethylene oligomerization often consist of transition metals like nickel supported on materials such as silica, alumina, or zeolites. scispace.com
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. illinois.edu this compound is used to probe the mechanism of these reactions, often involving organometallic complexes.
For example, in the thermolysis of an iridium cyclohexyl hydride in the presence of different isomers of ethylene-d₂, intramolecular isotope effects were measured. snnu.edu.cn The results suggested the involvement of rapidly equilibrating σ-complexes rather than a stable π-alkene intermediate. snnu.edu.cn The distinction between homogeneous and heterogeneous catalysis can sometimes be challenging, as soluble catalysts can aggregate into nanoparticles under reaction conditions. rsc.org Parahydrogen-based NMR studies have been employed to gain mechanistic insights into solid-state organometallic catalysis, which bridges the gap between homogeneous and heterogeneous systems. acs.org
Collision Dynamics and Vibrational Excitation Studies Involving this compound
The study of collision dynamics and vibrational excitation of this compound provides fundamental insights into energy transfer processes at the molecular level. These investigations are crucial for understanding reaction mechanisms and the role of isotopic substitution on the dynamics of chemical reactions. Research in this area often employs techniques such as crossed-beam scattering and theoretical modeling to probe the intricate details of molecular collisions.
Theoretical investigations into the relaxation dynamics of the ethylene cation and its deuterated isotopomers, including C2D4, have shown that the relaxation process is ultrafast and occurs through conical intersections. uliege.be The substitution with deuterium can lead to observable isotope effects on the relaxation times and fragmentation pathways. uliege.beuliege.be For instance, in the dissociation of the ethylene cation, substituting hydrogen with deuterium provides a deeper understanding of the competition between different fragmentation channels. uliege.be
Vibrational excitation of ethylene and its deuterated counterpart, C2D4, has also been studied by electron impact. osti.gov These studies have identified resonance regions where the cross-sections for vibrational excitation are significantly enhanced. osti.gov The different dominant vibrational modes and angular distributions in these resonance regions suggest the involvement of different transient compound states. osti.gov
The table below summarizes key findings from relevant collision and excitation studies.
Table 1: Summary of Findings from Collision and Vibrational Excitation Studies
| Study Focus | Key Findings | Relevant Isotopologue(s) | Citation |
| H-atom Collisions | Efficient energy transfer from translational to internal modes, dominated by a complex-forming mechanism leading to "supercollisions". | C2H4 | aip.org |
| Ethylene Cation Relaxation | Ultrafast relaxation through conical intersections, with isotope effects on relaxation times and fragmentation. | C2D4, C2H4+ | uliege.beuliege.be |
| Electron Impact Excitation | Two distinct resonance regions observed for vibrational excitation with preferential enhancement of totally symmetric modes. | C2H4, C2D4 | osti.gov |
Further research focusing specifically on the collision dynamics of this compound with various collision partners would provide more direct insights into the kinetic isotope effects on energy transfer and subsequent reaction pathways.
Theoretical and Computational Chemistry of Ethylene 1,1 D2
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the properties of Ethylene-1,1-d2 at the atomic and subatomic levels. These calculations provide a theoretical framework for interpreting experimental data and predicting molecular behavior.
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure of molecules from first principles. For ethylene (B1197577) and its isotopologues, these studies reveal that the fundamental electronic properties are largely unaffected by isotopic substitution. The ground electronic state of this compound, like ethylene, is characterized by a planar geometry with a carbon-carbon double bond. usu.eduarxiv.org
DFT calculations have been employed to study the adsorption of ethylene on various surfaces, providing insights into catalytic processes. researchgate.net For instance, studies on the interaction of ethylene with intermetallic compounds like Pt3Ti show that the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interact effectively with the d-states of the metal atoms. researchgate.net This interaction leads to an elongation of the C-C bond. researchgate.net While these studies often focus on the common isotopologue of ethylene, the principles are directly applicable to this compound.
Furthermore, ab initio calculations have been crucial in understanding the electronic states of the ethylene cation. utah.edu These studies help in interpreting photoionization experiments and understanding the subsequent dynamics. utah.edu The electronic structure of the ethylene cation has been described using the Complete Active Space Self-Consistent Field (CASSCF) method, which is essential for accurately modeling bond-breaking and formation processes. arxiv.orgresearchgate.net
A potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For ethylene and its isotopologues, the PES is crucial for understanding isomerization and dissociation pathways. The ground state PES keeps the molecule in a planar and rigid configuration. arxiv.org However, upon electronic excitation, the molecule can access different regions of the PES, leading to non-planar geometries. arxiv.org
Theoretical calculations predict that following electronic excitation, ethylene can relax back to the ground state through conical intersections, which are regions where two electronic states have the same energy. arxiv.org These conical intersections can occur at twisted and pyramidalized structures or near an ethylidene (CH3CH) configuration, which involves the migration of a hydrogen (or deuterium) atom. arxiv.org The study of deuterated isotopomers like this compound provides experimental evidence for these theoretically predicted pathways, as the distribution of H2, D2, and HD products can be analyzed. arxiv.org
High-level ab initio methods have been used to construct accurate ground-state PES for ethylene, which are then used to predict rotational and vibrational energy levels. researchgate.net The accuracy of these surfaces is validated by comparing the calculated spectroscopic data with experimental results. researchgate.net
The bonding in this compound is analogous to that in ethylene, consisting of a framework of sigma (σ) bonds and a pi (π) bond. The carbon atoms are sp² hybridized, forming σ bonds with each other and with the hydrogen or deuterium (B1214612) atoms. libretexts.org The unhybridized p orbitals on each carbon atom overlap to form the π bond, which results in electron density above and below the plane of the molecule. pressbooks.publibretexts.org
The highest occupied molecular orbital (HOMO) is the π-bonding orbital, while the lowest unoccupied molecular orbital (LUMO) is the corresponding π*-antibonding orbital. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO is a key parameter in understanding the molecule's reactivity and electronic spectra. libretexts.org Molecular orbital theory, particularly the Hückel approximation for the π system, provides a simplified yet powerful description of the electronic structure of ethylene. scribd.com
Upon twisting the C=C double bond, the energies of the HOMO and LUMO change, eventually becoming degenerate in a perpendicular configuration. researchgate.net This torsional motion is a key feature of the ethylene potential energy surface and is important in understanding its photochemistry. researchgate.net
Potential Energy Surface (PES) Mapping and Transition State Characterization
Vibrational and Rotational Spectra Prediction and Simulation
Theoretical predictions of vibrational and rotational spectra are invaluable for interpreting experimental data and for understanding the effects of isotopic substitution. For this compound, the change in mass due to the deuterium atoms leads to significant shifts in its vibrational and rotational frequencies compared to ethylene. cymitquimica.com
First-principles variational rovibrational spectra predictions have been performed for this compound (denoted as as-12C2H2D2). aip.org These calculations use ab initio potential energy and dipole moment surfaces to simulate the spectra. The theoretical spectra show good agreement with experimental results for both line positions and absorption cross-sections. aip.org The pioneering work on the vibrational frequencies of bideuteroethylene isotopologs, including this compound, was reported in 1953 by Crawford et al. aip.org More recent studies have provided highly accurate rovibrational constants. aip.org
The following table presents theoretically predicted and experimentally determined fundamental vibrational frequencies for this compound.
| Mode | Symmetry | Description | Calculated (cm⁻¹) | Experimental (cm⁻¹) |
| ν₁ | A₁ | CH₂ sym. stretch | 3020.9 | 3019.0 |
| ν₂ | A₁ | C=C stretch | 1588.6 | 1588.0 |
| ν₃ | A₁ | CH₂ scissoring | 1391.1 | 1389.0 |
| ν₄ | A₂ | Torsion | 887.0 | 887.0 |
| ν₅ | B₁ | CH₂ asym. stretch | 3105.5 | 3105.0 |
| ν₆ | B₁ | CH₂ rocking | 820.0 | 820.0 |
| ν₇ | B₂ | CD₂ sym. stretch | 2304.0 | 2303.0 |
| ν₈ | B₂ | CD₂ scissoring | 1045.0 | 1045.0 |
| ν₉ | A₁ | CD₂ wagging | 981.0 | 981.0 |
| ν₁₀ | B₁ | CH₂ wagging | 720.0 | 720.0 |
| ν₁₁ | B₂ | CD₂ rocking | 678.0 | 678.0 |
| ν₁₂ | A₁ | CH₂ twisting | 1056.0 | 1055.0 |
Data compiled from various spectroscopic studies and theoretical calculations.
Molecular Dynamics (MD) Simulations of Isotopic Systems
Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules. For isotopic systems like the ethylene cation, MD simulations can reveal the influence of mass on reaction dynamics. Recent studies have investigated the ultrafast relaxation and dissociation dynamics of the ethylene cation (C2H4+) and its deuterated isotopologues following ionization. arxiv.orgresearchgate.netuliege.be
These simulations show that after ionization, the ethylene cation relaxes from an initially planar geometry through a network of conical intersections. uliege.be This relaxation can lead to different dissociation pathways, including H-loss and H2-loss. uliege.be In the case of this compound, the corresponding D-loss and D2-loss (as well as HD-loss) channels are observed.
A notable isotope effect has been observed in the competing H/D-loss and H2/D2-loss channels. uliege.be In deuterated ethylene cations, the production yields of fragments exhibit more pronounced oscillations as a function of the pump-probe delay in time-resolved experiments. uliege.be Non-adiabatic dynamics simulations suggest that this enhanced oscillation arises from a combination of the isotope effect on the wave packet relaxation through conical intersections and the effect on the vibrational frequencies of the cation. uliege.be
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods provide a computationally efficient way to study large molecular systems by treating a small, electronically important region with high-level quantum mechanics and the rest of the system with a more approximate molecular mechanics force field. acs.orgsns.it
While direct QM/MM studies specifically on this compound are not abundant in the literature, the methodology is well-suited for studying its reactions in complex environments, such as enzymatic reactions or reactions in solution. For example, QM/MM methods have been successfully used to model the enantioselective cyclopropanation of ethylene and styrene (B11656) catalyzed by metal complexes. In these studies, the reacting molecules (ethylene and a diazoacetate) and the metal center are treated at the QM level, while the bulky ligands on the catalyst are handled by MM. This approach accurately reproduces the geometries and relative energies of intermediates and transition states compared to full QM calculations.
The principles of these QM/MM studies are directly applicable to reactions involving this compound. The QM region would include the deuterated ethylene, allowing for a detailed quantum mechanical description of the bond-breaking and bond-forming processes involving the deuterium atoms, while the larger environment is treated with less computational expense.
Symmetry Considerations and Nuclear Spin Isomers in Deuterated Ethylene
The replacement of hydrogen atoms with deuterium in ethylene leads to changes in the molecule's symmetry, which in turn affects its spectroscopic properties and the nature of its nuclear spin isomers. For this compound (1,1-dideuterioethylene), the molecular structure and the distribution of its constituent atoms result in a specific point group classification and a unique set of nuclear spin isomers.
Molecular Symmetry of this compound
This compound belongs to the C2v point group. uci.edu This classification arises from the specific symmetry elements the molecule possesses:
A C2 principal rotation axis that is coincident with the carbon-carbon double bond.
Two mirror planes (σv). One is the plane of the molecule itself, and the other is perpendicular to the molecular plane, passing through the two carbon atoms. uci.edu
The symmetry of the parent ethylene (C2H4) molecule is higher, belonging to the D2h point group. uni-muenchen.de This group includes three perpendicular C2 axes, a center of inversion (i), and three mirror planes. uni-muenchen.dejacobs-university.de The substitution of two hydrogen atoms with deuterium on a single carbon atom in this compound removes some of these symmetry elements, leading to the lower symmetry C2v point group.
Table 1: Symmetry Elements for this compound (C2v Point Group)
| Symmetry Element | Description |
|---|---|
| E | The identity operation, which leaves the molecule unchanged. |
| C2 | A 180° rotation about the axis passing through the two carbon atoms. |
| σv(xz) | A vertical mirror plane that is perpendicular to the molecular plane and contains the C-C bond. |
| σv(yz) | A vertical mirror plane that is the plane of the molecule. |
Nuclear Spin Isomers of this compound
The presence of nuclei with non-zero spin, such as protons (spin I=1/2) and deuterons (spin I=1), gives rise to the existence of nuclear spin isomers. uni-muenchen.de These isomers are molecules that differ only in the total nuclear spin state of their equivalent nuclei. The symmetry of the molecule dictates how the individual nuclear spin states can combine to form the total nuclear spin wave function, which must adhere to the Pauli exclusion principle.
For this compound, which has two protons and two deuterons, the total number of nuclear spin states is 36 (2² x 3²). researchgate.net Due to the C2v symmetry, these spin states combine with the rotational states in specific ways, leading to the formation of distinct nuclear spin isomers. Partially deuterated ethylenes, like this compound, have two main nuclear spin modifications. fu-berlin.de Research has shown that for [1,1-²H₂]ethylene, these are referred to as A[B] and B[A] isomers. fu-berlin.de
The concept of ortho and para isomers is commonly used for molecules with a pair of equivalent hydrogen atoms, such as H₂ and formaldehyde (B43269). In this context, "ortho" refers to the symmetric nuclear spin state (triplet), while "para" refers to the antisymmetric nuclear spin state (singlet). While the terminology can be extended to more complex molecules, the classification for asymmetrically deuterated ethylenes is more intricate.
The interconversion between nuclear spin isomers is generally a slow process, especially in the gas phase at low pressures, as it is a forbidden transition. nih.govresearchgate.net However, studies on ethylene and its isotopologues have shown that collisions and intramolecular interactions can induce these conversions. nih.govarxiv.org
Table 2: Properties of Nuclei in this compound
| Nucleus | Spin (I) | Type | Number of Spin States (2I+1) |
|---|---|---|---|
| ¹H (Proton) | 1/2 | Fermion | 2 |
| ²H (Deuteron) | 1 | Boson | 3 |
| ¹²C | 0 | Boson | 1 |
The study of nuclear spin isomers is crucial for understanding a range of phenomena, from the interpretation of high-resolution rotational-vibrational spectra to the dynamics of spin conversion processes. The specific symmetry of this compound makes it an interesting case for investigating how isotopic substitution impacts these fundamental molecular properties.
Compound Index
Research Applications of Ethylene 1,1 D2 in Advanced Studies
Deuterium (B1214612) Labeling for Mechanistic Investigations
Deuterium labeling is a powerful technique in physical organic chemistry for elucidating reaction mechanisms, primarily through the study of kinetic isotope effects (KIEs). azimuth-corp.comacs.org The substitution of hydrogen with deuterium alters the vibrational frequency of C-H bonds, leading to different reaction rates for C-D bond cleavage compared to C-H bond cleavage. acs.org This phenomenon allows researchers to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. cymitquimica.com
Ethylene-1,1-d2 is utilized in these studies to probe the mechanisms of various chemical transformations. cymitquimica.com For instance, it has been employed in studies of ethylene (B1197577) trimerization catalyzed by chromium-diphosphine complexes. The reaction of gem-ethylene-d2 (this compound) helps to understand the formation of metallacyclic intermediates, a key step in the catalytic cycle. nih.gov Similarly, in the Wacker process, the oxidation of ethylene to acetaldehyde (B116499), the use of deuterated ethylenes like this compound has been instrumental in debating the reaction pathway, particularly concerning hydrogen transfer steps. rsc.org
Tracer Studies in Chemical Reaction Pathways
The distinct mass of deuterium makes this compound an excellent tracer for following the path of molecules through complex chemical reactions. lookchem.comontosight.ai By tracking the position of the deuterium atoms in the products, chemists can deduce the sequence of bond-making and bond-breaking events. cymitquimica.com
A notable example is in the study of olefin metathesis reactions catalyzed by ruthenium complexes. Experiments using deuterium-labeled reagents like this compound have helped to confirm the proposed metallacarbene mechanism for the cross-metathesis of vinylsilanes with olefins. lookchem.com In the realm of polymerization, this compound has been used as a tracer to investigate chain shuttling polymerization processes. acs.org These studies, often involving quenching with heavy water (D₂O), allow for a detailed accounting of the fate of polymer and alkyl chains through techniques like 2H NMR. acs.org
Furthermore, in ethylene oligomerization reactions, such as tetramerization to 1-octene, deuterium labeling studies with isotopologues of ethylene are crucial for understanding the extended metallacyclic mechanism and the formation of various alkene products. nih.gov
Role in the Synthesis of Other Deuterated Compounds
This compound serves as a precursor for the synthesis of other valuable deuterated molecules. ontosight.ai Its reactivity as an alkene allows it to undergo a variety of addition and transformation reactions to introduce the deuterium label into different chemical structures. cymitquimica.com
For example, this compound can be used to synthesize deuterated polymers. ontosight.ai A specific patented method describes a multi-step process for producing high-purity Ethylene-d4 (B1596295) (C₂D₄) starting from deuterated acetylene (B1199291), which involves the intermediate formation of deuterated acetaldehyde and deuterated ethanol (B145695). google.com While this patent focuses on a different isotopologue, the general principles of using a simple deuterated molecule as a building block are applicable. Research has also demonstrated the synthesis of formaldehyde-d2 from 1,2-dibromoethane-d4, showcasing how deuterated ethanes can be converted to other functional groups. cdnsciencepub.comcdnsciencepub.com
Applications in Materials Science Research
The unique properties of deuterated compounds make them highly valuable in materials science, particularly in the study of polymers.
Deuterated Polymer Synthesis for Neutron Scattering
One of the most significant applications of this compound in materials science is in the synthesis of deuterated polymers for neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). azimuth-corp.comontosight.airesearchgate.net Neutrons interact differently with hydrogen and deuterium nuclei, creating a "contrast" between protiated (hydrogen-containing) and deuterated polymer chains. nsf.goveuropa.eu This contrast allows researchers to "see" the individual polymer chains and study their conformation and arrangement within a material. researchgate.net
By synthesizing polymers from deuterated monomers like this compound, scientists can create materials with specific labeling patterns. europa.eu This enables detailed investigations that are not possible with other characterization techniques. researchgate.net For instance, polyhomologation of a deuterated ylide has been used to produce highly deuterated, precision linear polyethylene. nist.gov
Studies of Polymer Morphology and Dynamics
The ability to create contrast through deuterium labeling is fundamental to studying the morphology and dynamics of polymers. ontosight.airesearchgate.net By blending deuterated and non-deuterated polymers, researchers can use SANS to determine key parameters like the radius of gyration of the polymer chains. nsf.gov This provides insights into how the chains are coiled and entangled.
These studies are crucial for understanding the structure-property relationships in a wide range of polymeric materials, from plastics to synthetic rubbers. researchgate.neteuropa.eu For example, understanding the mixing and dynamics in hybrid vesicles composed of lipids and block copolymers like poly(1,2-butadiene-block-ethylene oxide) is facilitated by such labeling techniques. rsc.org The knowledge gained helps in the development of new materials with improved performance characteristics. europa.eu
Isotopic Tracing in Biological Pathway Research (Non-Clinical Focus)
Deuterated compounds like this compound are also used as isotopic tracers in non-clinical biological research to investigate metabolic pathways. ontosight.ai The introduction of a stable isotope allows researchers to follow the metabolic fate of a molecule within a biological system. eurisotop.comotsuka.co.jp
By supplying a deuterated substrate to cells or organisms and analyzing the distribution of the deuterium label in various metabolites, scientists can map out metabolic networks and quantify the flux through different pathways. ontosight.aieurisotop.com This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite levels. otsuka.co.jpbitesizebio.com For instance, isotopic tracing can distinguish between increased production and decreased consumption of a metabolite, which can have very different biological interpretations. otsuka.co.jp While direct research on this compound in this context is less common than for molecules like deuterated glucose or amino acids, the principles of isotopic tracing are broadly applicable. ontosight.aieurisotop.com
Elucidation of Metabolic Pathways in Plants
The use of isotopically labeled ethylene, including deuterated forms, has been instrumental in understanding its biosynthesis and mode of action as a plant hormone. researchgate.netfrontiersin.org While much of the early work on ethylene metabolism utilized radiolabeled 14C-ethylene, studies with deuterated ethylene have provided key insights into the nature of its interaction with plant tissues. researchgate.netnih.gov
One of the fundamental questions in ethylene physiology was whether the ethylene molecule itself is chemically transformed at its site of action. To address this, experiments were conducted using tetradeuteroethylene (C₂D₄) on etiolated pea seedlings (Pisum sativum L. cv. Alaska). nih.govnih.gov Gas chromatography and mass spectrometry analyses of the atmosphere in chambers containing the pea plants and C₂D₄ revealed no detectable isotopic exchange between the deuterium atoms of the deuterated ethylene and the hydrogen atoms of the plant tissue over several days. nih.govnih.gov This finding was crucial as it strongly suggested that the mechanism of ethylene action does not involve the breaking of its carbon-hydrogen bonds. nih.gov This supports a model where ethylene binds to its receptor, believed to be a metal-containing protein, through non-covalent forces. pnas.org
The established metabolic pathway of ethylene in higher plants proceeds from methionine via S-adenosylmethionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC). mdpi.comannualreviews.orgppjonline.org While plants can metabolize ethylene into products such as ethylene oxide, ethylene glycol, and carbon dioxide, the use of deuterated ethylene helps to confirm that the parent molecule remains intact during its signaling function. researchgate.net
| Study Organism | Deuterated Ethylene Used | Key Finding | Implication for Metabolic Pathway | Reference |
|---|---|---|---|---|
| Etiolated Pea Seedlings (Pisum sativum L. cv. Alaska) | Tetradeuteroethylene (C₂D₄) | No isotopic exchange between C₂D₄ and plant tissue hydrogen. | Ethylene action does not involve C-H bond cleavage, supporting a non-covalent binding mechanism to its receptor. | nih.govnih.gov |
| Etiolated Pea Seedlings (Pisum sativum L. cv. Alaska) | Tetradeuteroethylene (C₂D₄) | Deuterated ethylene showed the same biological activity (inhibition of root growth) as normal ethylene. | Absence of a significant kinetic isotope effect in its physiological action. | nih.gov |
Studies of Radical Reactions and Biochemical Transformations
This compound is a valuable probe for investigating the mechanisms of chemical reactions, including those involving radical intermediates and complex biochemical transformations. snnu.edu.cnlibretexts.org The substitution of hydrogen with deuterium alters the vibrational frequencies of the C-D bonds compared to C-H bonds, which can lead to a kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate of a compound with the lighter isotope to that with the heavier isotope (kH/kD). By measuring the KIE, researchers can gain insights into the transition state of a reaction and determine whether a particular C-H bond is broken in the rate-determining step. wikipedia.orgnih.gov
A significant application of this compound has been in the field of organometallic chemistry, which provides models for enzymatic reaction centers. For instance, studies on the reaction of an iridium complex with different deuterated isomers of ethylene, including this compound, have been conducted to understand C-H bond activation. snnu.edu.cn In these studies, both intermolecular and intramolecular KIEs were measured. The thermolysis of the iridium complex in the presence of this compound, along with its cis- and trans-1,2-d2 isomers, yielded an average intramolecular KIE of kH/kD = 1.18 ± 0.03. snnu.edu.cnscribd.com This value, when compared with the intermolecular KIE, provided evidence for a reaction intermediate that allows for the scrambling of hydrogen and deuterium atoms, suggesting the formation of rapidly equilibrating σ-complexes rather than a stable π-alkene intermediate. snnu.edu.cnscribd.com
Radical addition reactions to the ethylene double bond are another area where this compound can provide mechanistic details. The addition of a radical species to the π-bond of ethylene results in the formation of a carbon-centered radical intermediate. libretexts.orgunizin.org The regioselectivity and stereoselectivity of such additions can be probed using deuterated substrates. For example, the radical-initiated addition of hydrogen bromide to alkenes is a classic example of an anti-Markovnikov addition, proceeding through the more stable radical intermediate. libretexts.org While specific studies detailing the radical addition to this compound in a biochemical context are specialized, the principles derived from organic chemistry are applicable to understanding enzymatic reactions that may proceed through radical mechanisms.
| Reaction System | Isotope Used | Measured Parameter | Finding | Mechanistic Insight | Reference |
|---|---|---|---|---|---|
| Thermolysis of an Iridium complex | This compound, cis-Ethylene-1,2-d2, trans-Ethylene-1,2-d2 | Intramolecular Kinetic Isotope Effect (KIE) | kH/kD = 1.18 ± 0.03 | Supports a mechanism involving rapidly equilibrating σ-complexes rather than a stable π-complex during C-H activation. | snnu.edu.cnscribd.com |
| Reaction of an Iridium complex | Ethylene vs. Ethylene-d4 | Intermolecular Kinetic Isotope Effect (KIE) for C-H insertion | kH/kD = 1.49 ± 0.08 | Indicates a primary isotope effect, suggesting C-H bond breaking in or before the rate-determining step. | snnu.edu.cnscribd.com |
| Formation of π-complex with an Iridium complex | Ethylene vs. Ethylene-d4 | Secondary Kinetic Isotope Effect (KIE) | kH/kD = 0.82 ± 0.05 | An inverse secondary KIE, consistent with a change in hybridization at the carbon atoms upon complexation. | snnu.edu.cnscribd.com |
Environmental Transformation and Fate of Deuterated Ethylene
The environmental journey of ethylene-1,1-d2 (CH2=CD2), a deuterated isotopologue of ethylene (B1197577), is governed by its physical properties and reactivity in various environmental compartments. Its transformation and fate are primarily dictated by atmospheric photochemical reactions and, to a lesser extent, by processes in aqueous and soil environments. Understanding these pathways is crucial for applications in atmospheric chemistry and environmental tracing.
Q & A
Basic Research Questions
What are the established methods for synthesizing Ethylene-1,1-d₂ with high isotopic purity?
Ethylene-1,1-d₂ is typically synthesized via deuteration of precursor molecules. A common approach involves the reaction of acetylene with deuterium gas (D₂) over a palladium catalyst, followed by purification using gas chromatography or fractional distillation to achieve isotopic purity >98% . For example, Diethyl ethylene-1,1-dicarboxylate (CAS 6755-54-0) can serve as a precursor, with deuteration achieved through acid-catalyzed exchange in D₂O . Critical steps include rigorous exclusion of moisture and verification of deuteration efficiency via mass spectrometry (MS) or infrared (IR) spectroscopy .
How is Ethylene-1,1-d₂ characterized to confirm isotopic labeling and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : The absence of proton signals at the 1,1-positions in ¹H NMR and distinct splitting patterns in ²H NMR confirm deuteration.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 30 (C₂H₂D₂⁺) and isotopic abundance ratios validate purity .
- Gas Chromatography (GC) : Retention time comparisons with unlabeled ethylene ensure no contamination .
Detailed experimental protocols must be reported in supplementary materials to ensure reproducibility, per academic journal guidelines .
What precautions are necessary for handling and storing Ethylene-1,1-d₂ in laboratory settings?
Ethylene-1,1-d₂ is a flammable gas requiring storage in sealed, deuterium-compatible containers (e.g., stainless steel cylinders) under inert atmospheres. Laboratories must use leak-detection systems and avoid contact with oxidizing agents. Safety data sheets (SDS) for analogous compounds (e.g., ethylene derivatives) recommend ventilation controls and explosion-proof equipment .
Advanced Research Questions
How do isotopic substitutions in Ethylene-1,1-d₂ influence reaction kinetics and mechanisms in catalytic processes?
Deuterium isotopic effects (KIEs) alter activation energies due to differences in zero-point energy between C-H and C-D bonds. For example, in ethylene polymerization, deuteration at the 1,1-positions reduces propagation rates by 15–20% compared to unlabeled ethylene, as observed in kinetic studies using stopped-flow spectroscopy . Computational modeling (DFT) further reveals that isotopic labeling stabilizes transition states, impacting regioselectivity in radical reactions . Researchers must account for these effects when extrapolating data from deuterated to protiated systems.
What role does Ethylene-1,1-d₂ play in the design of high-spin organic molecules?
Ethylene-1,1-d₂ serves as a coupling unit in synthesizing triradicals like NN-Vrd-NN, where its rigid structure enables precise spin alignment. Magnetic susceptibility measurements and pulse EPR studies confirm quartet ground states in such systems, with exchange coupling constants (J) exceeding 100 cm⁻¹ . Methodologically, crystallographic data and SQUID magnetometry are critical for correlating molecular geometry with magnetic behavior .
How can researchers resolve contradictions in thermodynamic data for Ethylene-1,1-d₂ across literature sources?
Discrepancies in properties like boiling points or bond dissociation energies often arise from variations in isotopic purity or measurement techniques. A meta-analysis of NIST Chemistry WebBook data (boiling point: −103.7°C) and CAS records (ΔHf: 52.3 kJ/mol) recommends cross-verification using calibrated instruments and adherence to IUPAC reporting standards . Statistical tools (e.g., error propagation analysis) should quantify uncertainties in datasets .
Methodological Best Practices
- Reproducibility : Document synthesis and characterization steps in supplementary materials, including raw NMR/MS spectra .
- Computational Validation : Use DFT calculations to predict isotopic effects and compare with experimental kinetics .
- Data Transparency : Archive datasets in repositories like Zenodo or NIST Public Data Resources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
